3,3'-(Ethylphosphoryl)dipropanenitrile
Description
3,3'-(Ethylphosphoryl)dipropanenitrile is a dipropanenitrile derivative featuring an ethylphosphoryl (-PO-(CH₂CH₃)) bridge connecting two cyanoethyl (CH₂CH₂CN) groups. The ethylphosphoryl group distinguishes it from other dipropanenitrile derivatives, likely influencing its reactivity, coordination chemistry, and intermolecular interactions.
Properties
CAS No. |
51805-06-2 |
|---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
3-[2-cyanoethyl(ethyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C8H13N2OP/c1-2-12(11,7-3-5-9)8-4-6-10/h2-4,7-8H2,1H3 |
InChI Key |
XXDVHJASRPNYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethylphosphoryl)dipropanenitrile typically involves the reaction of ethylphosphoryl chloride with dipropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Ethylphosphoryl)dipropanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethylphosphoryl)dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(Ethylphosphoryl)dipropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Ethylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Variations and Functional Groups
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanenitrile (dipp) Structure: Contains an ethylene glycol-derived ether bridge. Coordination Chemistry: Forms a σ-complex with CuCN (CuCN·dipp) due to ether-oxygen donor sites . Contrast: The ethylphosphoryl group in the target compound may exhibit stronger Lewis acidity, enabling diverse metal-ligand interactions.
- 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile Structure: Cyclopentane ring with a ketone group and cyanoethyl arms. Crystallography: Weak C–H···N interactions create zigzag molecular chains . Contrast: The phosphoryl group in the target compound could enhance hydrogen-bonding or dipole interactions, altering crystal packing.
- 3,3'-(Phenylazanediyl)dipropanenitrile Structure: Aromatic amine bridge (N–C₆H₅–N) between cyanoethyl groups. Applications: Used in ligand synthesis for metal complexes . Contrast: The ethylphosphoryl group may reduce aromaticity but increase hydrophilicity and steric bulk.
Physical and Spectral Properties
- Crystallographic Data: The 2-oxocyclopentane derivative crystallizes in the monoclinic system (C2/c) with a = 18.261 Å, β = 111.5°, and V = 1088.4 ų . The ethylphosphoryl analog may exhibit distinct unit cell parameters due to larger substituent volume.
Thermal Stability :
Data Tables
Table 1: Structural and Functional Comparison
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